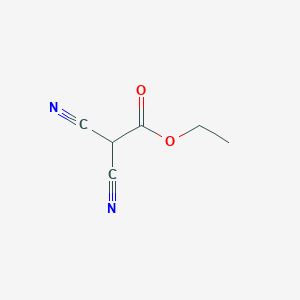

Ethyl dicyanoacetate

CAS No.: 74908-84-2

Cat. No.: VC19341038

Molecular Formula: C6H6N2O2

Molecular Weight: 138.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74908-84-2 |

|---|---|

| Molecular Formula | C6H6N2O2 |

| Molecular Weight | 138.12 g/mol |

| IUPAC Name | ethyl 2,2-dicyanoacetate |

| Standard InChI | InChI=1S/C6H6N2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2H2,1H3 |

| Standard InChI Key | RZENCBUPDBAVRW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C#N)C#N |

Introduction

Structural and Chemical Identity

Ethyl dicyanoacetate belongs to the class of cyanoacetic acid esters, with the molecular formula . Its structure features two cyano groups (-CN) attached to the central carbon of the acetate ester, enhancing its electrophilic character. This arrangement contrasts with ethyl cyanoacetate (CAS 105-56-6), which contains only one cyano group . The presence of dual electron-withdrawing cyano groups likely amplifies its acidity at the methylene position, a trait critical in condensation reactions such as Knoevenagel or Michael additions .

Physical and Chemical Properties

The compound’s reactivity is expected to surpass that of mono-cyano analogs, given the enhanced electron-withdrawing effects. This could facilitate nucleophilic attacks at the ester carbonyl or participation in multi-component reactions.

| Precaution Code | Description |

|---|---|

| P280 | Wear protective gloves/eye protection/face shield. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present. |

| P310 | Immediately call a poison center or physician. |

Environmental and Regulatory Aspects

Ethyl dicyanoacetate’s environmental fate remains unstudied, but its structural features imply slow biodegradation due to the stability of nitrile bonds. Regulatory guidelines (e.g., EPA, REACH) likely mandate rigorous waste management to prevent aquatic contamination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume